molecular formula C10H12O3 B1353197 4-(2-Methoxyethoxy)benzaldehyde CAS No. 36824-00-7

4-(2-Methoxyethoxy)benzaldehyde

Cat. No.: B1353197
CAS No.: 36824-00-7
M. Wt: 180.2 g/mol
InChI Key: IQCSLVHAFGNDGO-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methoxyethoxy group (-OCH2CH2OCH3) at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its structure combines electron-donating methoxy and ethoxy groups, which influence its reactivity in condensation, nucleophilic addition, and cyclization reactions. Applications of this compound span antimicrobial agents, solvatochromic dyes, and intermediates for anticancer drugs, as suggested by its structural analogs .

Properties

IUPAC Name

4-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSLVHAFGNDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424532
Record name 4-(2-Methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36824-00-7
Record name 4-(2-Methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Methoxyethoxy)benzaldehyde, a compound with the chemical formula C_10H_12O_3, is a derivative of benzaldehyde characterized by the presence of a methoxyethoxy group. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities and applications in organic synthesis, biochemistry, and material science.

This compound can be synthesized through several methods, including nucleophilic substitution and condensation reactions. The compound's structure allows for diverse chemical reactions, making it a versatile building block in organic synthesis. Notably, it can undergo condensation and nucleophilic addition reactions, facilitating the production of more complex chemical entities.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various areas:

  • Enzyme Interaction : The compound has been studied as a substrate or inhibitor in enzyme-catalyzed reactions. Its interaction with specific enzymes can provide insights into enzyme mechanisms and kinetics, which are crucial for drug development.
  • Photocatalytic Applications : In photocatalytic systems, this compound has been used under UV or visible light to degrade pollutants or synthesize valuable chemicals. These processes are monitored using spectrophotometry, highlighting the compound's utility in environmental chemistry.
  • Agrochemical Synthesis : Preliminary investigations suggest that this compound may serve as a precursor for developing agrochemicals with potential herbicidal or fungicidal activities.

Enzyme Interaction Studies

A study investigating the kinetic parameters of this compound as an enzyme substrate revealed significant insights into its binding affinity. The parameters KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) were determined through spectrophotometric assays, indicating that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Photocatalytic Degradation

In photocatalytic experiments utilizing titanium dioxide as a catalyst, this compound demonstrated effective degradation of organic pollutants. The efficiency of the process was quantified by measuring reaction rates and yields of byproducts, showcasing its potential for environmental remediation applications.

Agrochemical Development

Research into the synthesis of agrochemicals from this compound indicated its potential as a building block for compounds exhibiting insecticidal properties. Tests conducted on synthesized derivatives showed varying degrees of efficacy against target pests, with minimum inhibitory concentrations (MICs) being established.

Data Table: Summary of Biological Activities

Activity Type Description Findings
Enzyme InteractionSubstrate/inhibitor in enzyme assaysSignificant KmK_m and VmaxV_{max} values observed
Photocatalytic DegradationDegradation of pollutants using UV-activated titanium dioxideHigh efficiency in pollutant removal
Agrochemical SynthesisPrecursor for herbicidal/fungicidal compoundsEfficacy demonstrated against pests

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-(2-Methoxyethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, reactivity, and biological activities.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties References
This compound C10H12O4 196.20 4-position Expected lower lipophilicity vs. alkyl chains
2,4-Bis(2-methoxyethoxy)benzaldehyde C12H16O6 256.25 2- and 4-positions Higher polarity; NMR δ 9.85 (CHO), 4.15–3.45 (OCH2)
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde C16H17NO3 283.32 4-position (pyridinyl-ethoxy) Enhanced basicity; potential bioactivity
3,5-Dimethoxy-4-(2-methoxyethoxy)benzaldehyde C12H16O6 240.10 3,5-dimethoxy; 4-position Increased steric hindrance; dielectric applications
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde C14H20O5 268.31 Extended ethoxy chain Higher hydrophilicity; solvatochromic potential
4-(Hexyloxy)benzaldehyde C13H18O2 206.28 4-position (hexyloxy) Lipophilic; lower reactivity in polar media

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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